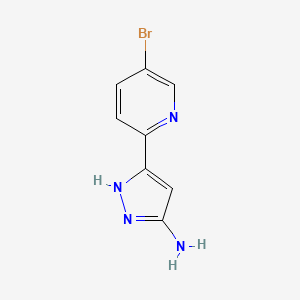
1-(3-Isocyanatopropyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanatopropyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to a propyl chain with an isocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 3-chloropropyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Isocyanatopropyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The presence of the isocyanate group allows for cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Heterocyclic Compounds: Resulting from cyclization reactions.
Applications De Recherche Scientifique
1-(3-Isocyanatopropyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Isocyanatopropyl)pyrrolidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar structure but lacking the isocyanate group.
3-Isocyanatopropylamine: Similar in structure but with an amine group instead of the pyrrolidine ring.
N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom of the pyrrolidine ring.
Uniqueness: 1-(3-Isocyanatopropyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the isocyanate functional group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(3-isocyanatopropyl)pyrrolidine |
InChI |
InChI=1S/C8H14N2O/c11-8-9-4-3-7-10-5-1-2-6-10/h1-7H2 |
Clé InChI |
JSDKEZXHRJXKSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


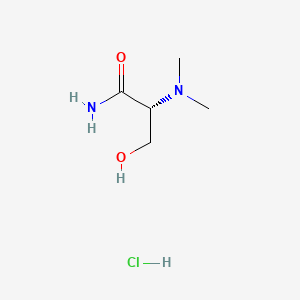
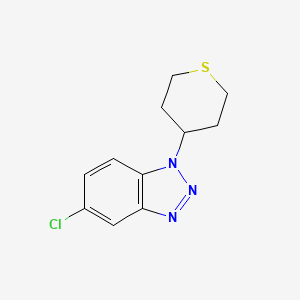
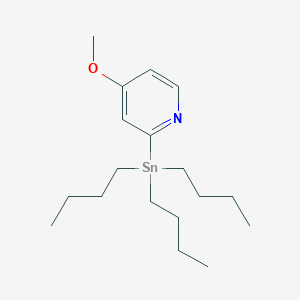
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
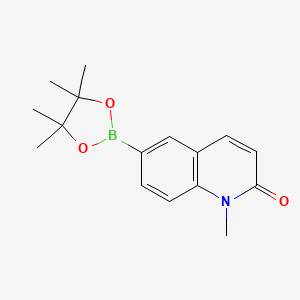
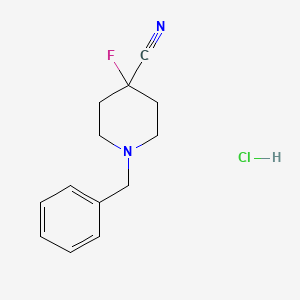
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)

